MFCD03622598
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Overview
Description
MFCD03622598 is a chemical compound with unique properties that have garnered interest in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
The preparation of MFCD03622598 involves several synthetic routes and reaction conditions. One common method includes the use of phase change materials (PCMs) and fibrous preparation technology. Techniques such as melt spinning, wet spinning, and electrospinning are employed to create the compound . Industrial production methods often involve the combination of different processes to achieve the desired properties of this compound.
Chemical Reactions Analysis
MFCD03622598 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include visible-light-driven asymmetric aldol reactions and the use of Lewis acid/photoredox catalysis . Major products formed from these reactions include diverse optically enriched α-amino acid derivatives and β-diaryl-β-hydroxy-α-amino acetate derivatives .
Scientific Research Applications
MFCD03622598 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of diverse optically enriched compounds. In biology, it plays a role in the study of molecular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, this compound is utilized in the development of innovative materials and technologies .
Mechanism of Action
The mechanism of action of MFCD03622598 involves its interaction with specific molecular targets and pathways. It exerts its effects through the inhibition of certain enzymes and the modulation of cellular processes. The compound’s molecular targets include various proteins and receptors that play a role in its biological activity .
Comparison with Similar Compounds
MFCD03622598 can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with analogous chemical structures and similar biological activities. The uniqueness of this compound lies in its specific molecular interactions and the distinct pathways it modulates .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study
Properties
IUPAC Name |
methyl 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-22-17(19)14-9-7-13(8-10-14)11-16(12-18)23(20,21)15-5-3-2-4-6-15/h2-11H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBOSHBGARWGRV-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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